molecular formula I- B1218064 Iodide ion CAS No. 20461-54-5

Iodide ion

Cat. No. B1218064
CAS RN: 20461-54-5
M. Wt: 126.9045 g/mol
InChI Key: XMBWDFGMSWQBCA-UHFFFAOYSA-M
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Description

Synthesis Analysis

Iodide ions can be synthesized through various methods, including metal-free synthesis, electrochemical approaches, and reactions involving molecular iodine. For instance, Sharma et al. (2015) describe a metal-free synthesis of N-fused heterocyclic iodides via C-H functionalization mediated by tert-butylhydroperoxide, highlighting the in situ generation of electrophilic iodine species (Sharma, D. I. Patel, & R. Jain, 2015). Additionally, Akkerman et al. (2018) report the synthesis of various binary and ternary inorganic and hybrid organic–inorganic iodide nanocrystals starting from molecular iodine, demonstrating the versatility of iodide ion synthesis (Akkerman et al., 2018).

Molecular Structure Analysis

The molecular structure of iodide-containing compounds is diverse, with examples including hybrid framework iodides with thermochromic luminescent properties as reported by Zhang et al. (2016). These compounds exhibit unique 3D frameworks and temperature-dependent photoluminescent measurement, revealing luminescent thermochromism (Zhang et al., 2016).

Chemical Reactions and Properties

Iodide ions participate in a variety of chemical reactions, including catalytic processes and synthesis of complex organic and inorganic molecules. For example, Milne et al. (2011) developed a new synthesis of phenylacetic acids via the iodide catalyzed reduction of mandelic acids, showcasing the catalytic capabilities of iodide ions (Milne et al., 2011).

Physical Properties Analysis

The physical properties of iodide ions and their compounds are crucial for various applications, including sensing and materials science. Benke et al. (2017) developed a synthetic ion channel from a shape-persistent organic cage that selectively transports iodide ions, demonstrating the significance of physical interactions and transport mechanisms involving iodide ions (Benke et al., 2017).

Chemical Properties Analysis

The chemical properties of iodide ions, such as reactivity and interaction with other chemical species, are fundamental to understanding their behavior in various environments. Iyer et al. (2016) modeled the detection of organic and inorganic compounds using iodide-based chemical ionization mass spectrometry, providing insights into the interactions and sensitivity of iodide ions towards different molecules (Iyer et al., 2016).

Scientific Research Applications

Atmospheric Chemistry

  • Detection of Atmospheric Compounds : Iodide-adduct high-resolution time-of-flight chemical-ionization mass spectrometry (HR-ToF-CIMS) has been effectively used for measuring organic and inorganic atmospheric species. The negative mass defect of iodide, coupled with soft ionization and high mass accuracy, facilitates the determination of elemental compositions of detected ions. This technology is crucial for understanding atmospheric oxidative chemistry, especially in rapidly changing environments like aircraft emissions (Lee et al., 2014).

  • Modeling Chemical Ionization : Iodide-based CIMS has been instrumental in detecting and measuring concentrations of atmospherically relevant compounds. Its strong electronegativity and the soft nature of the adduct formation ionization technique reduce sample fragmentation, providing good selectivity in atmospheric chemistry studies (Iyer et al., 2016).

Material Science

  • Nano-Materials and Superionic Conductivity : Research on silver iodide (AgI) nanoparticles has revealed their potential in solid-state ionics, particularly due to their high ionic conductivity. Nanosized AgI shows altered phase transition temperatures, contributing to the stabilization of the superionic phase at lower temperatures, which is significant for practical applications (Yamasaki et al., 2013).

  • Spheroidal Gold Particles Fabrication : Iodide ions have been used as an additive in the fabrication of homogeneous gold spheres, which are key in the development of organized superlattices and have applications in areas like plasmon resonances and Raman scattering (Pazos-Pérez et al., 2012).

Environmental Science

  • Water Analysis : Optimized ion chromatographic methods utilizing iodide ions have been developed for determining iodide concentrations in groundwater and surface water, providing vital information for environmental monitoring and protection (Badescu et al., 2020).

  • Solar Cell Research : In perovskite solar cells, the migration and accumulation of iodide ions impact the hysteresis effect, which is crucial for improving the efficiency of these solar cells (Li et al., 2016).

Sensing and Detection

  • Chemical Sensing : Optical chemical sensors for iodide ions, developed using various materials like organic fluorescent molecules and metal-organic frameworks, have shown high sensitivity and selectivity. Such sensors are significant for monitoring iodide in biological and environmental samples (Mansha et al., 2022).

  • Iodide Recognition and Sensing : Novel platforms based on DNA-templated gold/silver nanoclusters have been used for the detection of iodide ions. These methods show promising applications in real water sample analysis and have colorimetric as well as fluorescent detection capabilities (Li et al., 2017).

Safety And Hazards

Iodide is considered hazardous. It can cause skin irritation, serious eye irritation, and respiratory irritation. Prolonged or repeated exposure can cause damage to organs . It is also harmful if swallowed or inhaled .

Future Directions

Iodine clocks, which are nonlinear chemical systems involving iodide ions, have a promising future. They could be exploited for time-controlled autonomous dissipative self-assembly . The dynamic removal of iodine from these systems can have important consequences for their reaction dynamics .

properties

IUPAC Name

iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HI/h1H/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBWDFGMSWQBCA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

I-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80912339
Record name iodide ion
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Molecular Weight

126.9045 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Iodide
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Product Name

Iodide ion

CAS RN

20461-54-5
Record name Iodide
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Record name Iodide
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Record name IODIDE ION
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Record name Iodide
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Synthesis routes and methods I

Procedure details

To neat (2R)-N-(4-chlorophenyl)-4-methylthio-2-[(phenylmethoxy)carbonylamino]butanamide (2.0 g, 5.09 mmol) was added methyl iodide (10 ml, 161 mmol). The solution was allowed to stir for 48 hours. Methyl iodide was then removed under vacuum to yield (2R)-N-(4-chlorophenyl)-5-methyl-2-[(phenylmethoxy)carbonylamino]-5-thiahexanamide, iodide.
Name
(2R)-N-(4-chlorophenyl)-4-methylthio-2-[(phenylmethoxy)carbonylamino]butanamide
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Synthesis routes and methods II

Procedure details

In a second set of experiments, glucose oxidase (D-glucose:oxygen 1-oxidoreductase; EC 1.1.3.4) (1 mg/ml) and horseradish peroxidase (donor:hydrogen-peroxide oxidoreductase; EC 1.11.1.7) (0.5 mg/ml) made up in 10 mM sodium phosphate buffer, 150 mM NaCl, pH 7.4, was loaded into the inner reservoir of the mechanical device. The device ring was closed and rinsed under distilled water. The device was then placed in a beaker containing approximately 20 ml 150 mM potassium iodide and 100 mg/ml glucose made up in distilled water. No formation of elemental iodine, evident by the appearance of the yellow triiodide complex, occurred in the external medium even after leaving the ring submerged in the solution over a period of approximately 8 hours. At the end of the experiment, the ring was squeezed about its outer circumference to distort its shape into an ellipsoid. This latter operation triggered the appearance of triiodide in the external medium (verified as elemental iodine by chloroform extraction and identification of its characteristic violet color in chloroform), indicating that egress of glucose oxidase and horseradish peroxidase had occurred as a result of distortion of the ring, presenting the enzymes formerly contained within the inner reservoir to the substrates in the external medium. This allows for elemental iodine to be formed via oxidation of glucose and subsequent peroxidation of iodide in the external medium.
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Synthesis routes and methods III

Procedure details

To the heat gun dried flask under nitrogen was added 7-((4-methoxybenzyl)oxy)-2-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,8(2H)-dione (700 mg, 1.761 mmol) in N,N-dimethylacetamide (DMA) (10 mL) followed by (S)-4-tert-butyl 1-(4-methoxybenzyl) 2-(((Z)-(1-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)-2-(((5R,6R,7R)-3-(iodomethyl)-2-(((4-methoxybenzyl)oxy)carbonyl)-5-oxido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)amino)-2-oxoethylidene)amino)oxy)succinate (Example 1h) (1828 mg, 1.761 mmol) in N,N-dimethylacetamide (DMA) (10 mL). Mixture was heated at 40° C. for 3 h. Cooled and stored in fridge overnight. The mixture was cooled to −40° C. and N,N-dimethylformamide (DMF) (10 mL) was added followed by phosphorus tribromide (0.332 mL, 3.52 mmol) dropwise over 10 min. Stirred at −40° C. for 30 min. Poured into the cooled solution of 5% sodium chloride. The resulting solid was filtered and dried to give crude 1-(((6R,7R)-7-((Z)-2-((((S)-4-(tert-butoxy)-1-((4-methoxybenzyl)oxy)-1,4-dioxobutan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-2-(((4-methoxybenzyl)oxy)carbonyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-1-(2-(7-((4-methoxybenzyl)oxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)pyrrolidin-1-ium, Iodide (2.6 g, 1.832 mmol, 104% yield). LCMS: (M+H)+: 1420.8

Synthesis routes and methods IV

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Synthesis routes and methods V

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Citations

For This Compound
42,400
Citations
DW Ferdani, SR Pering, D Ghosh, P Kubiak… - Energy & …, 2019 - pubs.rsc.org
… All the cation substitutions in MAPbI 3 increase the activation energy for iodide ion transport. In particular, we show that just 5% GA substitution strongly suppresses iodide ion transport …
Number of citations: 190 pubs.rsc.org
S Lehrer - Biochemistry, 1971 - ACS Publications
… The variation of fluorescence intensity with iodide ion concentration at constant ionic strength followed the Stern-Volmer formulation (eq 6) without change in the spectral shape for all …
Number of citations: 983 pubs.acs.org
YJ Wei, CG Liu, LP Mo - Guang pu xue yu guang pu fen xi= Guang …, 2005 - europepmc.org
Ultraviolet absorption spectra of iodine I2, iodide ion I (-) and triiodide ion I3 (-) were studied, and molar absorptivities of these species were determined. Absorption spectrum of I2 …
Number of citations: 79 europepmc.org
RA Herrett, HH Hatfield Jr, DG Crosby, AJ Vlitos - Plant Physiology, 1962 - ncbi.nlm.nih.gov
… were generally employed as the source ofthe iodide ion. In some instances, however, various … Concentrations ranging from 0.44 to 7.35 X 10-2 M of the iodide ion in tap water containing …
Number of citations: 91 www.ncbi.nlm.nih.gov
HA Liebhafsky, A Mohammad - Journal of the American Chemical …, 1933 - ACS Publications
… reveal that tri-iodide ion is formed as the reaction proceeds; the simplest experimental conditions obtain when no appreciable change in the concentration of iodide ion results from such …
Number of citations: 102 pubs.acs.org
C Li, A Guerrero, Y Zhong, A Gräser, CAM Luna… - Small, 2017 - Wiley Online Library
… Subsequently, this redistribution of iodide ions gives rise to the rising of PL intensity under continues light illumination by decreasing the local iodide ion concentration. Nevertheless, …
Number of citations: 174 onlinelibrary.wiley.com
E Dutkiewicz, R Parsons - Journal of Electroanalytical Chemistry (1959), 1966 - Elsevier
… (IS) it follows that the shift of the potential as the iodide ion concentration in the bulk is increased at constant charge on the electrode surface is directly proportional to the amount of …
Number of citations: 295 www.sciencedirect.com
R Solmaz, EA Şahin, A Döner, G Kardaş - Corrosion Science, 2011 - Elsevier
The synergistic inhibition effect of rhodanine (Rdn) and iodide ion on the corrosion of copper in 0.5MH 2 SO 4 solution was studied using electrochemical techniques. The surface …
Number of citations: 199 www.sciencedirect.com
RT Iwamoto - Analytical Chemistry, 1959 - ACS Publications
… iodide ion to iodine was also observed in: methanol, 1-butanol, 2-propanol, and acetic acid. Although ethylene glycol favored the two-step oxidation of iodide ion … of iodide ion to iodine: …
Number of citations: 85 pubs.acs.org
EE Genser, RE Connick - The Journal of Chemical Physics, 1973 - pubs.aip.org
… The value of the contribution from the pure iodide ion … at low iodide ion concentration (O.OSM) , as shown in Fig. S. … the resonance linewidth of the iodide ion and the pertinent rate and …
Number of citations: 31 pubs.aip.org

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